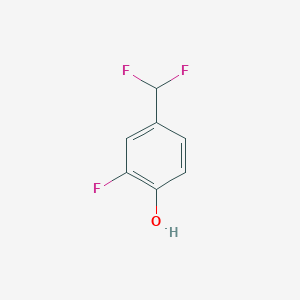

4-(Difluoromethyl)-2-fluorophenol

Description

Significance of Fluorinated Organic Molecules in Advanced Chemical Sciences

The incorporation of fluorine into organic molecules imparts unique and often highly desirable properties. youtube.com The high electronegativity of fluorine, combined with its relatively small size, can dramatically alter the electronic properties, conformation, and stability of a molecule. nih.gov These modifications are not merely incremental; they can lead to profound changes in a compound's biological activity and material characteristics.

In medicinal chemistry, the introduction of fluorine can enhance a drug's metabolic stability by blocking sites susceptible to oxidative metabolism. nih.govmdpi.com This can lead to improved pharmacokinetic profiles, such as a longer half-life. mdpi.com Furthermore, the strategic placement of fluorine can influence a molecule's acidity (pKa), lipophilicity, and ability to form hydrogen bonds, all of which are critical for effective drug-receptor interactions. nih.govacs.org The difluoromethyl group (CHF₂), in particular, is recognized as a lipophilic hydrogen bond donor, a feature that can enhance binding affinity to biological targets. nih.gov

Beyond pharmaceuticals, fluorinated compounds are integral to the development of advanced materials, including polymers and liquid crystals, due to their thermal stability and unique surface properties. youtube.com They also play a crucial role in the agrochemical industry, contributing to the potency and selectivity of pesticides and herbicides. youtube.com

Overview of Strategic Fluorine Incorporation in Molecular Design

The deliberate and strategic incorporation of fluorine is a key tactic in modern molecular design. nih.gov This process goes beyond simple substitution and involves a deep understanding of how fluorine's unique properties can be leveraged to optimize a molecule's function.

Several methods exist for introducing fluorine into organic scaffolds. These include:

Deoxyfluorination: This one-step nucleophilic substitution of a hydroxyl group with fluoride (B91410) is a common method for synthesizing aryl fluorides from readily available phenols. acs.orgorganic-chemistry.org

Electrophilic and Nucleophilic Fluorination: These fundamental reactions involve the use of reagents that deliver either an electrophilic or nucleophilic fluorine atom to a substrate. youtube.com

Fluoroalkylation: This involves the introduction of fluorine-containing alkyl groups, such as the trifluoromethyl (CF₃) or difluoromethyl (CHF₂) group. youtube.com Recent advances in photoredox catalysis have provided milder and more efficient methods for these transformations. nih.gov

The choice of fluorination strategy depends on the target molecule and the desired properties. For instance, late-stage fluorination, the introduction of fluorine in the final steps of a synthesis, is a particularly powerful approach in drug discovery as it allows for the rapid generation of a diverse range of analogs from a common intermediate. acs.org

Positioning 4-(Difluoromethyl)-2-fluorophenol within the Landscape of Functionalized Phenols

This compound is a member of the broader class of fluorinated phenols. ontosight.ai These compounds are characterized by the presence of one or more fluorine atoms on the phenolic ring, which can enhance properties such as antimicrobial activity. ontosight.ai

What sets this compound apart is the presence of two distinct fluorine-containing moieties: a single fluorine atom on the aromatic ring and a difluoromethyl group. This dual functionalization suggests a molecule with a unique combination of properties. The fluorine atom at the 2-position is expected to increase the acidity of the phenolic hydroxyl group through its electron-withdrawing inductive effect. The difluoromethyl group at the 4-position further modulates the electronic character of the ring and, as previously mentioned, can participate in hydrogen bonding. nih.gov

This specific substitution pattern places this compound at the intersection of several important classes of chemical building blocks, making it a potentially versatile tool for organic chemists.

Scope and Academic Research Relevance of this compound

While extensive, dedicated research on this compound is not yet widespread in publicly available literature, its structural features and the established importance of its constituent functional groups point to significant academic and industrial research relevance. Its availability from chemical suppliers, as indicated by its CAS number, suggests it is accessible for research purposes. cymitquimica.comfluorochem.co.uk

The primary research relevance of this compound likely lies in its use as a specialized building block for the synthesis of more complex molecules. Its potential applications span:

Medicinal Chemistry: As a precursor for novel drug candidates, leveraging the combined benefits of the fluoro and difluoromethyl groups to enhance biological activity and pharmacokinetic properties. nih.govnih.govnih.gov

Agrochemicals: In the design of new pesticides and herbicides with improved efficacy and selectivity. youtube.com

Materials Science: For the creation of new polymers and other materials with tailored properties. youtube.com

The synthesis of this compound itself would likely involve multi-step sequences, potentially utilizing modern fluorination and difluoromethylation techniques. nih.govnih.gov Its study could also provide valuable insights into the interplay of different fluorine-containing groups within a single molecule.

Compound Information Table

| Compound Name |

| This compound |

| 4-Amino-2-fluorophenol |

| 4-Bromo-2-fluoro-6-iodoanisole |

| 4-Bromo-2-fluorophenol |

| 4-Fluorophenol (B42351) |

| Amodiaquine |

| Pantoprazole |

| 2-Phenylpyran-4-ones |

| 1,4-Disubstituted 3-cyano-2-pyridones |

| Dicationic imidazolium-based compounds |

Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 1214333-89-7 | fluorochem.co.uk |

| Molecular Weight | 162.11 g/mol | cymitquimica.comfluorochem.co.uk |

| InChI Key | BOZBIFOQKVCDME-UHFFFAOYSA-N | cymitquimica.comfluorochem.co.uk |

| Purity | Typically ≥98% | cymitquimica.comfluorochem.co.uk |

Structure

3D Structure

Properties

IUPAC Name |

4-(difluoromethyl)-2-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O/c8-5-3-4(7(9)10)1-2-6(5)11/h1-3,7,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZBIFOQKVCDME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101300907 | |

| Record name | 4-(Difluoromethyl)-2-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101300907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214333-89-7 | |

| Record name | 4-(Difluoromethyl)-2-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214333-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Difluoromethyl)-2-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101300907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Studies of 4 Difluoromethyl 2 Fluorophenol

Reactivity at the Phenolic Hydroxyl Group

The hydroxyl (-OH) group is a primary site for a range of chemical reactions, allowing for the synthesis of various derivatives such as ethers and esters. Its reactivity is modulated by the electron-withdrawing effects of the adjacent fluorine and the para-difluoromethyl group.

Etherification and Esterification Reactions

Etherification: The phenolic hydroxyl group of 4-(Difluoromethyl)-2-fluorophenol can undergo etherification to form aryl ethers. A particularly relevant transformation is O-difluoromethylation, which converts the phenol (B47542) into its corresponding difluoromethyl ether, 4-(difluoromethoxy)-2-fluorobenzene. This reaction typically proceeds through the generation of difluorocarbene (:CF₂) as a highly reactive intermediate. nih.govcas.cn The phenol is first deprotonated by a base to form a more nucleophilic phenoxide ion, which then traps the electrophilic difluorocarbene. cas.cncas.cn

Common methods for generating difluorocarbene for this purpose include the thermal decarboxylation of sodium chlorodifluoroacetate (ClCF₂CO₂Na) or the base-induced decomposition of various S-(difluoromethyl)sulfonium salts. cas.cnsci-hub.se Another effective modern reagent is difluoromethyltriflate (HCF₂OTf), which generates difluorocarbene under basic aqueous conditions, allowing for rapid and high-yield synthesis of difluoromethyl ethers at room temperature. nih.gov Mechanistic studies, including deuterium (B1214612) labeling experiments, support the pathway involving the formation of difluorocarbene followed by its insertion into the O-H bond (after deprotonation). nih.gov

Interactive Data Table: Plausible Etherification Conditions for this compound

| Reagent/Catalyst System | Base | Solvent | Temperature | Probable Mechanism | Ref. |

| Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) | K₂CO₃ | DMF / H₂O | 100 °C | Difluorocarbene insertion | cas.cn |

| S-(Difluoromethyl)sulfonium salt | LiOH | THF / H₂O | Room Temp. | Difluorocarbene insertion | sci-hub.se |

| Difluoromethyltriflate (HCF₂OTf) | KOH | MeCN / H₂O | Room Temp. | Difluorocarbene insertion | nih.gov |

Esterification: The synthesis of esters from this compound can be achieved through standard esterification protocols, such as reaction with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides). Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a common method. youtube.com However, given the potential for acid-sensitive groups, methods using coupling agents or reactions with more reactive acylating agents in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) are often preferred. youtube.com For instance, reacting the phenol with an acyl chloride would provide the corresponding ester derivative. While specific examples for this compound are not detailed in readily available literature, the reactivity is analogous to that of other substituted phenols. youtube.comnih.gov

Condensation and Coupling Reactions

The phenolic ring, particularly when activated, can participate in condensation reactions. Aldol-type condensation reactions are plausible if the phenol is first converted into a more reactive intermediate. For example, studies on the related compound 4'-fluoro-2'-hydroxyacetophenone (B74785) show it readily undergoes Claisen-Schmidt condensation with various aldehydes in the presence of a base like potassium hydroxide. chemicalbook.com This reaction forms a chalcone, an α,β-unsaturated ketone. By analogy, while this compound itself lacks the necessary ketone moiety, its derivatives could undergo similar transformations.

Enzymatic coupling reactions are also a possibility. Laccase enzymes, for instance, have been used to mediate the coupling of fluorophenols onto lignin (B12514952) and other substrates. researchgate.net These reactions proceed via the generation of phenoxyl radicals, which then couple to form dimers or polymers. Although the specific substrate this compound has not been reported in these studies, other fluorinated phenols like 4-(trifluoromethyl)phenol (B195918) have been successfully used, suggesting a potential pathway for enzymatic modification. researchgate.net

Oxidation and Reduction Pathways

The oxidation of phenols can lead to a variety of products, including quinones or coupled polymers. The oxidation of 4-fluorophenol (B42351) has been studied using cytochrome P450 enzymes, which catalyze an oxidative defluorination to produce benzoquinone, subsequently reduced to hydroquinone. google.com This enzymatic pathway highlights a potential metabolic fate and a possible synthetic route involving biotransformation. Chemical oxidation of phenols can be achieved with various reagents, but often leads to complex product mixtures unless carefully controlled.

Reduction of the phenolic hydroxyl group is a chemically challenging and uncommon transformation, as the C-O bond is strong and the aromatic ring is stable. This pathway is generally not a significant aspect of the reactivity of phenols under standard laboratory conditions.

Reactivity of the Aromatic Ring System

The substituents on the aromatic ring dictate the course of substitution reactions by influencing the ring's nucleophilicity and the stability of reaction intermediates.

Electrophilic Aromatic Substitution (EAS) Pathways

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The regiochemical outcome is determined by the directing effects of the existing substituents. masterorganicchemistry.com

-OH (Hydroxyl): A powerful activating group and an ortho, para-director due to its ability to donate electron density through resonance. youtube.com

-F (Fluoro): A deactivating group due to its strong inductive electron withdrawal, but it is an ortho, para-director because its lone pairs can stabilize the intermediate carbocation (arenium ion) through resonance.

-CF₂H (Difluoromethyl): A deactivating group due to the strong inductive effect of the two fluorine atoms. It is considered a meta-director.

For this compound, the directing effects combine to determine the most likely position for substitution. The hydroxyl group is the most powerful activating and directing group. It strongly favors substitution at its ortho positions (C2 and C6) and its para position (C4).

Position C2 is blocked by the fluorine atom.

Position C4 is blocked by the difluoromethyl group.

Position C6 is open and is ortho to the strongly activating -OH group.

Position C3 is meta to the -OH group and ortho to the -CF₂H group.

Position C5 is meta to the -OH group and ortho to the -F group.

Therefore, electrophilic attack is overwhelmingly directed to the C6 position, which is activated by both the hydroxyl and fluoro groups via resonance. Common EAS reactions like nitration (using HNO₃/H₂SO₄) or halogenation would be expected to yield the 6-substituted product. youtube.comrsc.org

Interactive Data Table: Predicted Regioselectivity of EAS on this compound

| Reaction Type | Reagents | Predicted Major Product | Rationale | Ref. |

| Nitration | HNO₃, H₂SO₄ | 4-(Difluoromethyl)-2-fluoro-6-nitrophenol | Strong directing effect of -OH to open ortho position | youtube.comlibretexts.org |

| Bromination | Br₂, FeBr₃ | 6-Bromo-4-(difluoromethyl)-2-fluorophenol | Strong directing effect of -OH to open ortho position | masterorganicchemistry.com |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-4-(difluoromethyl)-2-fluorophenol | Steric hindrance at C6 may favor substitution at C5 | masterorganicchemistry.com |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing strong electron-withdrawing groups. chemguide.co.uk The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. For SNAr to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize this intermediate. youtube.com

In this compound, the fluorine atom at C2 is a potential leaving group. The difluoromethyl group (-CF₂H) at the C4 position is strongly electron-withdrawing and is para to the fluorine atom. This geometric arrangement strongly activates the C2 position for nucleophilic attack. Therefore, reaction with a strong nucleophile, such as an amine (R₂NH) or an alkoxide (RO⁻), would be expected to displace the fluoride (B91410) ion to yield a 2-substituted phenol derivative. chemguide.co.uk

For example, heating the compound with an amine could lead to the formation of 2-(alkylamino)-4-(difluoromethyl)phenol. The presence of the electron-withdrawing groups makes the aromatic ring electron-poor and susceptible to attack by nucleophiles, a reactivity pattern opposite to that seen in EAS.

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to selectively deprotonate the ortho-position of an aromatic ring with a strong base, typically an organolithium reagent. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then react with various electrophiles to introduce a wide range of functional groups with high regioselectivity. wikipedia.orgorganic-chemistry.org

In the case of this compound, the molecule possesses three potential DMGs: the strongly directing hydroxyl group (-OH), the moderately directing fluoro group (-F), and the weakly directing difluoromethyl group (-CHF₂). organic-chemistry.org The hydroxyl group is one of the most powerful DMGs due to its acidic proton, which is first deprotonated by the organolithium reagent to form a lithium phenoxide. This phenoxide then effectively directs the second deprotonation to an adjacent ortho-position. harvard.edu

The relative directing ability of these groups is crucial for predicting the outcome of a DoM reaction. The established hierarchy for common DMGs provides a framework for this analysis.

Table 1: Relative Directing Ability of Functional Groups in Directed Ortho Metalation

| Directing Group Strength | Functional Groups |

|---|---|

| Strong | -OCONR₂, -CONR₂, -SO₂NR₂, -OMOM, -OH |

| Moderate | -OR, -NR₂, -F , -CF₃ |

| Weak | -Cl, -CH₂NR₂, -S- |

Data compiled from various sources on directed ortho metalation. baranlab.orgorganic-chemistry.org

Given this hierarchy, the hydroxyl group in this compound will dominate the regiochemical outcome. Upon treatment with an alkyllithium reagent like n-butyllithium, the phenolic proton is abstracted first. The resulting lithium phenoxide then directs the lithiation to one of the two available ortho-positions: C3 (adjacent to the fluorine) or C5. The C3 position is activated by both the powerful -O⁻Li⁺ group and the moderate -F group. However, the C3 proton is also flanked by these two groups, which could present steric hindrance. The C5 position is activated solely by the -O⁻Li⁺ group. In situations with multiple directing groups, the lithiation generally occurs at the position ortho to the strongest directing group. harvard.edu When two groups are situated ortho to each other, as the -OH and -F are here, they can cooperatively direct lithiation to the position between them, although this is subject to steric factors. The most probable site of metalation is the C3 position, influenced by the combined directing effect of the potent phenoxide and the fluorine atom.

Transformations of the Difluoromethyl Group

The difluoromethyl (CHF₂) group is a unique moiety that can undergo a variety of chemical transformations, making it a valuable functional handle in organic synthesis. researchgate.net

Reactions Involving the C-H Bond of the Difluoromethyl Group

The C-H bond in the difluoromethyl group is notable for its acidity, a consequence of the strong electron-withdrawing nature of the two adjacent fluorine atoms. researchgate.net This property allows the CHF₂ group to act as a competent hydrogen bond donor, a characteristic that makes it a bioisostere for hydroxyl (-OH) and thiol (-SH) groups in medicinal chemistry. researchgate.netcas.cnnih.gov This acidity also enables deprotonation with a suitable base to generate a difluoromethyl anion, which can then react with electrophiles. While specific studies on this compound are limited, the general reactivity of aryl-CHF₂ compounds suggests that this pathway is feasible for introducing further functionality.

Furthermore, the C-H bond can be susceptible to radical abstraction. The generation of a difluoromethyl radical (•CF₂H) is a key step in many C-H difluoromethylation reactions, although these typically involve installing the CHF₂ group onto a molecule rather than modifying an existing one. rsc.org

Halogen Exchange and Further Fluorination Reactions

Transforming the difluoromethyl group into other halogenated moieties is a potential synthetic route. For instance, further fluorination to a trifluoromethyl (-CF₃) group would significantly alter the electronic properties and lipophilicity of the molecule. mdpi.com Deoxyfluorination reactions are common for converting hydroxyl groups to fluorides, but direct fluorination of a CHF₂ group to CF₃ on an aromatic ring is a challenging transformation that often requires harsh conditions or specialized reagents.

Conversely, processes exist for the reductive defluorination of trifluoromethyl arenes to yield difluoromethyl arenes. acs.org For example, organophotoredox catalysis has been employed for the hydrodefluorination of trifluoromethyl arenes using a photocatalyst and a hydrogen atom transfer (HAT) agent. acs.org This suggests that the C-F bonds within the difluoromethyl group could potentially be targeted for transformation under specific catalytic conditions. Halogen exchange, such as converting a C-F bond to a C-Br bond, is another possibility, though less common for difluoromethyl groups compared to other alkyl fluorides.

Cleavage and Derivatization of the Difluoromethyl Moiety

The C(aryl)-CF₂H bond can be cleaved under certain reaction conditions. For example, single electron transfer (SET) to a related trifluoromethyl arene can lead to C-F bond cleavage, generating a difluoromethyl radical. acs.org This radical can then be trapped or undergo further reactions. While this applies to the more electron-deficient CF₃ group, similar principles could be explored for the CHF₂ group.

Derivatization can also occur via difluorocarbene (:CF₂) intermediates. orgsyn.org Heating phenols with a difluorocarbene source like sodium chlorodifluoroacetate can form aryl difluoromethyl ethers. orgsyn.org This type of reaction proceeds by insertion of the difluorocarbene into the O-H bond of the phenol. While this method is used to install a CHF₂O- group, the chemistry of difluorocarbene highlights a reactive intermediate that could potentially be generated from the CHF₂ group itself under specific pyrolytic or photolytic conditions, leading to rearrangement or other transformations.

Role of Fluorine Substituents in Modulating Aromatic Reactivity

The two fluorine-containing substituents, the ortho-fluoro group and the para-difluoromethyl group, exert significant electronic effects that modulate the reactivity of the aromatic ring and the acidity of the phenol.

Ortho-Fluoro Group: Fluorine is the most electronegative element, and it deactivates the aromatic ring towards electrophilic aromatic substitution via a strong negative inductive effect (-I). csbsju.edu However, it also possesses lone pairs of electrons that can be donated into the ring through a positive mesomeric or resonance effect (+M). csbsju.edunih.gov This resonance effect directs incoming electrophiles to the ortho and para positions. In this compound, this directing effect reinforces the powerful ortho, para-directing ability of the hydroxyl group. chemistrysteps.com

Para-Difluoromethyl Group: The CHF₂ group is a strong electron-withdrawing group, primarily through induction, due to the electronegativity of the two fluorine atoms. mdpi.com Its presence significantly increases the acidity of the phenolic proton compared to phenol itself by stabilizing the resulting phenoxide conjugate base. researchgate.net This electron-withdrawing nature deactivates the ring, making electrophilic substitution more difficult.

The combined effect of the -F, -CHF₂, and -OH groups creates a complex reactivity profile. The hydroxyl group is a powerful activating and ortho, para-directing group. The -F and -CHF₂ groups are deactivating but the -F group is also ortho, para-directing. The net result is a ring that is likely less reactive than phenol but highly activated towards substitution at the C3, C5, and C6 positions, with the final regiochemical outcome depending on the specific electrophile and reaction conditions.

Table 2: Summary of Substituent Electronic Effects

| Substituent | Inductive Effect (-I) | Resonance Effect (+M) | Net Effect on Ring | Acidity Effect |

|---|---|---|---|---|

| -OH | Weakly withdrawing | Strongly donating | Activating | Decreases |

| -F | Strongly withdrawing | Weakly donating | Deactivating | Increases |

| -CHF₂ | Strongly withdrawing | Negligible | Deactivating | Increases |

This table summarizes the general electronic effects of the substituents.

Fluorination has also been shown to increase the hydrogen bond donor strength of phenolic hydroxyl groups, which could influence the formation of intermolecular complexes and affect reactivity in condensed phases. brighton.ac.uk

Exploration of Novel Reaction Pathways and Unexpected Transformations

The unique electronic and structural features of fluorinated phenols like this compound can lead to novel or unexpected chemical behavior. Research into related compounds provides insight into potential transformations.

One area of novel reactivity involves photocatalysis. Visible-light-mediated reactions have been developed for the late-stage difluoromethylation of various organic molecules, often proceeding through radical intermediates. mdpi.comnih.gov While these methods are typically used to introduce a CHF₂ group, the principles could be adapted to engage the existing CHF₂ group or the phenol ring in novel transformations.

Furthermore, unexpected transformations have been observed when phenols are subjected to oxidative conditions. Studies have shown that the oxidation of phenols by hydroxyl radicals (•OH), particularly in the presence of UV light, can lead to ring-opening and the formation of toxic α,β-unsaturated dicarbonyl compounds. nomuraresearchgroup.comnih.govresearchgate.net For example, phenol itself can be transformed into 2-butene-1,4-dial. nomuraresearchgroup.comresearchgate.net Given the structure of this compound, it is plausible that it could undergo similar unexpected degradation pathways under advanced oxidation processes, which has implications for its environmental fate and toxicology.

The synthesis of fluorinated compounds can also lead to unexpected products. For instance, the deoxyfluorination of certain substituted phenols can be challenging, and side reactions may occur depending on the reagents and the electronic nature of the substrate. harvard.edunih.gov The interplay of the three distinct substituents in this compound could potentially steer reactions down unforeseen pathways, leading to the discovery of new chemical structures and reaction mechanisms.

Mechanistic Elucidation via Kinetic and Isotopic Studies

The elucidation of reaction mechanisms for compounds like this compound relies heavily on kinetic and isotopic labeling studies. While specific, detailed research findings exclusively for this compound are not extensively available in public literature, the principles of these studies can be understood through analogous systems and general knowledge of phenol and organofluorine chemistry. Such studies are crucial for understanding reaction pathways, identifying rate-determining steps, and characterizing transient intermediates.

Isotopic studies, on the other hand, involve replacing one or more atoms in a reactant with their isotopes (e.g., replacing hydrogen with deuterium) and observing the effect on the reaction rate. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for probing bond-breaking and bond-forming steps in a reaction mechanism. libretexts.org For instance, a significant primary KIE (kH/kD > 1) upon replacing a hydrogen atom with deuterium suggests that the C-H bond (or O-H, N-H, etc.) is broken in the rate-determining step of the reaction. libretexts.orgcdnsciencepub.com

Hypothetical Kinetic Study: O-Alkylation of this compound

A common reaction involving phenols is O-alkylation. A hypothetical kinetic study for the O-alkylation of this compound with an alkyl halide (e.g., methyl iodide) in the presence of a base could be designed to understand its mechanism. The reaction would proceed by the formation of a phenoxide ion, which then acts as a nucleophile.

The rate of the reaction could be monitored by techniques such as UV-Vis spectroscopy, HPLC, or NMR spectroscopy. By systematically varying the concentrations of the phenol, alkyl halide, and base, the following hypothetical rate data could be generated.

Table 1: Hypothetical Rate Data for the O-Alkylation of this compound

| Experiment | [Phenol] (M) | [CH₃I] (M) | [Base] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 0.1 | 1.2 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 0.1 | 2.4 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 0.1 | 2.4 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 0.2 | 1.2 x 10⁻⁵ |

Isotopic Labeling in Mechanistic Studies

Isotopic labeling can provide more definitive evidence for a proposed mechanism. For example, in the difluoromethylation of phenols, a plausible mechanism involves the in-situ generation of difluorocarbene (:CF₂) which then reacts with the phenoxide. acs.orgnih.gov

A study on the difluoromethylation of phenols with an S-(difluoromethyl)sulfonium salt used a deuterated reagent to probe the mechanism. acs.org When the deuterated sulfonium (B1226848) salt was used, the formation of the deuterated product was significantly lower than the non-deuterated product, which supports a mechanism proceeding through a difluorocarbene intermediate. acs.org

Another powerful isotopic tool is the deuterium kinetic isotope effect (KIE). For reactions involving the cleavage of the phenolic O-H bond, replacing the hydroxyl proton with deuterium (O-D) can significantly slow down the reaction if this bond cleavage is part of the rate-determining step. cdnsciencepub.com

Table 2: Hypothetical Kinetic Isotope Effect for a Reaction Involving this compound

| Reactant | Rate Constant (k) at 298 K (s⁻¹) | Kinetic Isotope Effect (kH/kD) |

| This compound (O-H) | 3.5 x 10⁻⁴ | 7.2 |

| This compound (O-D) | 4.86 x 10⁻⁵ |

A large KIE value, such as the hypothetical 7.2 in Table 2, would be strong evidence that the breaking of the O-H bond is the rate-determining step in this particular reaction. Conversely, a KIE close to 1 would suggest that the O-H bond cleavage is not rate-limiting. nih.gov

Furthermore, isotopes like ¹³C, ¹⁴C, and ¹⁸O can be incorporated into the molecule to trace the fate of specific atoms throughout a reaction, providing unambiguous evidence for bond formations and rearrangements. wikipedia.orgacs.orgchemrxiv.orgnih.govchemrxiv.org For instance, in studying the rearrangement of an intermediate, labeling a specific carbon with ¹³C and then determining its position in the final product using NMR or mass spectrometry can definitively map out the transformation.

While detailed experimental data for this compound is not readily found, the application of these kinetic and isotopic methods is fundamental to understanding its chemical behavior and reactivity. The principles derived from studies on analogous fluorinated and phenolic compounds provide a solid framework for predicting and interpreting its mechanistic pathways. nih.govmdpi.comnih.govmdpi.comacs.orggfredlee.com

Derivatives and Analogues of 4 Difluoromethyl 2 Fluorophenol

Design Principles for Structural Diversification

The structural diversification of 4-(Difluoromethyl)-2-fluorophenol is primarily centered around three key positions: the phenolic hydroxyl group, the aromatic ring, and the difluoromethyl group. The design principles for creating a library of derivatives often involve:

Modification of the Hydroxyl Group: The phenolic -OH group is a prime target for derivatization. It can be readily converted into ethers, esters, or other functional groups. This not only alters the molecule's polarity and hydrogen bonding capabilities but can also serve as a handle for further conjugation to polymers or surfaces.

Aromatic Ring Substitution: The introduction of various substituents onto the aromatic ring can significantly impact the electronic environment of the molecule. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can be strategically placed to modulate the acidity of the phenol (B47542), its reactivity in electrophilic or nucleophilic aromatic substitution reactions, and its photophysical properties.

Alteration of the Fluorinated Moiety: While the difluoromethyl group is a defining feature, its replacement with other fluoroalkyl groups (e.g., trifluoromethyl) or the introduction of additional fluorine atoms on the aromatic ring can lead to analogues with altered lipophilicity and metabolic stability.

Synthesis of Functionalized Derivatives for Material Science Exploration

The synthesis of functionalized derivatives of this compound leverages a wide array of modern organic reactions to introduce aryl and heteroaryl moieties, modify aliphatic chains, and create polyfluorinated analogues.

The introduction of aryl and heteroaryl groups is often achieved through cross-coupling reactions. For instance, the phenolic hydroxyl group can be converted to a nonaflate or triflate, which then serves as a coupling partner in Suzuki, Stille, or Buchwald-Hartwig amination reactions. This allows for the direct attachment of a wide range of (hetero)aromatic systems, leading to compounds with potential applications in organic electronics or as ligands for catalysis.

Recent advancements have also focused on the direct C-H arylation of fluorinated phenols, offering a more atom-economical approach to these derivatives. Furthermore, nickel-catalyzed Suzuki cross-coupling reactions have been employed for the synthesis of aryldifluoromethyl aryl ethers, showcasing a versatile method for creating complex molecular architectures. springernature.com

Modification of the phenolic hydroxyl group with aliphatic chains is a common strategy to tune the physical properties of the molecule, such as solubility and melting point. Standard etherification reactions, like the Williamson ether synthesis, are frequently employed. This involves deprotonating the phenol with a suitable base (e.g., potassium carbonate, sodium hydride) followed by reaction with an alkyl halide. This straightforward approach allows for the introduction of a diverse range of linear, branched, or cyclic aliphatic chains, as well as chains containing other functional groups. researchgate.net

The synthesis of polyfluorinated analogues, where additional fluorine atoms are introduced, is of significant interest for creating materials with enhanced thermal and chemical stability. nih.gov This can be achieved through several routes:

Direct Fluorination: While challenging, direct fluorination of the aromatic ring using electrophilic fluorinating agents can introduce additional fluorine atoms. The regioselectivity of this reaction is highly dependent on the directing effects of the existing substituents.

Deoxyfluorination: The phenolic hydroxyl group can be converted to a fluorine atom using deoxyfluorination reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®.

Building Block Approach: A more controlled method involves the synthesis of the desired polyfluorinated aromatic core from smaller, pre-fluorinated building blocks, followed by the introduction of the difluoromethyl group.

Structure-Reactivity Relationships (SRR) within Derivative Families

Understanding the relationship between the structure of a molecule and its reactivity is crucial for predicting its behavior in chemical transformations and for designing new molecules with desired properties.

The electronic nature of substituents on the aromatic ring of this compound derivatives plays a pivotal role in their chemical reactivity. These effects can be broadly categorized as inductive and resonance effects, which are often quantified using Hammett parameters (σ). mdpi.comresearchgate.net

Inductive Effects: The electronegative fluorine atom and the difluoromethyl group exert a strong electron-withdrawing inductive effect (-I), which decreases the electron density of the aromatic ring. This makes the ring less susceptible to electrophilic attack and increases the acidity of the phenolic proton.

The introduction of additional substituents further modulates these electronic properties. Electron-donating groups, such as alkyl or alkoxy groups, can counteract the withdrawing effects of the fluorine and difluoromethyl moieties, increasing the electron density of the ring and making it more reactive towards electrophiles. Conversely, additional electron-withdrawing groups, such as nitro or cyano groups, will further deactivate the ring towards electrophilic substitution but may facilitate nucleophilic aromatic substitution reactions.

These electronic perturbations directly influence the rates and outcomes of various chemical transformations. For example, in reactions involving the phenolic hydroxyl group, the acidity, and therefore the ease of deprotonation, will be directly correlated with the electronic nature of the ring substituents. chemrxiv.org Similarly, the susceptibility of the aromatic ring to further functionalization is a direct consequence of the cumulative electronic effects of all substituents present. acs.org

Table 1: Interactive Data Table of Selected Derivatives and their Properties

| Compound Name | Structure | Molecular Formula | Key Synthetic Method | Potential Application Area |

| This compound | C7H5F3O | Starting Material | Chemical Synthesis | |

| 1-(Difluoromethyl)-4-ethoxy-3-fluorobenzene | C9H9F3O | Williamson Ether Synthesis | Material Science | |

| 2-(4-(Difluoromethyl)-2-fluorophenoxy)pyridine | C12H8F3NO | Buchwald-Hartwig Amination | Ligand Design | |

| 4-(Difluoromethyl)-2,6-difluorophenol | C7H4F4O | Direct Fluorination | Polymer Chemistry |

Steric Hindrance and Conformational Influences on Reactivity

The reactivity of derivatives of this compound is profoundly influenced by steric hindrance and conformational preferences dictated by its substitution pattern. The fluorine atom at the ortho position to the hydroxyl group creates significant steric bulk, which can hinder the approach of reagents to the phenolic oxygen. This steric shielding can influence the rates and outcomes of reactions such as etherification or esterification.

Furthermore, the ortho-fluorine can form an intramolecular hydrogen bond with the phenolic hydrogen. This interaction can affect the conformation of the molecule, holding the hydroxyl group in a more planar arrangement with the benzene (B151609) ring and influencing its nucleophilicity and acidity.

The difluoromethyl (CF2H) group in the para position also contributes significantly to the steric environment. While it is distal to the primary reactive site (the hydroxyl group), its size can influence the approach of large reagents to the aromatic ring itself, particularly for electrophilic aromatic substitution reactions. The electron-withdrawing nature of both the fluorine and difluoromethyl groups deactivates the aromatic ring towards electrophilic attack, but any substitution would be directed to the positions ortho to the hydroxyl group (and meta to the difluoromethyl group).

In analogous complex fluorinated molecules, such as those used in structure-based drug design, the addition and positioning of fluorine atoms are known to dramatically alter molecular conformation. These changes can enhance binding affinity to biological targets by creating more favorable interactions or by locking the molecule into a bioactive conformation. For example, the conversion of a naphthyridinone core to an 11-chloro-9-fluoro-substituted quinolinone was shown to improve in vitro potency to subnanomolar levels in the development of KRAS G12C inhibitors. acs.org This highlights how subtle changes in fluorination patterns, similar to the one in this compound, can have profound impacts on reactivity and biological activity.

| Derivative Type | Key Structural Feature | Influence on Reactivity | Potential Reaction |

| Ether Derivatives | O-R linkage | Steric bulk of 'R' group can hinder further ring substitution. | Claisen rearrangement, further functionalization of 'R'. |

| Ester Derivatives | O-C(O)R linkage | Electronic nature of 'R' can modulate the stability of the ester. | Hydrolysis, aminolysis to form amides. |

| Ring-Substituted Analogues | Additional group on the aromatic ring | Position and nature of the new group dictate subsequent reactivity. | Multi-step synthesis of complex scaffolds. |

Development of Novel Fluorinated Building Blocks from this compound

This compound is a valuable starting material for the synthesis of more complex, high-value fluorinated building blocks. These building blocks are sought after in pharmaceutical and agrochemical research due to the unique properties conferred by fluorine, such as enhanced metabolic stability and binding affinity. nih.gov

The synthetic utility of this compound lies in the reactivity of its hydroxyl group and the potential for substitution on the aromatic ring. It can serve as a precursor for a variety of molecular scaffolds, including fluorinated heterocycles, which are prevalent in bioactive molecules. researchgate.net

For example, the phenolic hydroxyl group can be used as a nucleophile to construct ether linkages or to participate in condensation reactions to form heterocyclic rings like benzofurans or benzoxazines. Methodologies for the direct C-H difluoromethylation of heterocycles are being developed, underscoring the importance of incorporating the CF2H group into these scaffolds. nih.gov While these methods often install the difluoromethyl group directly, starting with a pre-difluoromethylated synthon like this compound offers a strategic advantage in complex syntheses.

The development of novel building blocks from this phenol can proceed via several established reaction types:

Nucleophilic Substitution: The phenol can be deprotonated to form a phenoxide, which can then act as a nucleophile to displace leaving groups in various electrophiles, leading to a wide array of ether derivatives.

Condensation Reactions: Reaction with diketones or other bifunctional molecules can lead to the formation of fluorinated heterocyclic systems. For instance, fluorinated 1,3-diketones are known to condense with hydrazines to form pyrazoles or with hydroxylamine (B1172632) to form isoxazoles. researchgate.net

Cross-Coupling Reactions: The phenol can be converted to a triflate or nonaflate, making it suitable for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds, respectively. This opens up pathways to complex biaryl structures and arylamines.

| Building Block Class | Synthetic Strategy from this compound | Potential Application |

| Fluorinated Aryl Ethers | Williamson ether synthesis with various alkyl/aryl halides. | Medicinal chemistry scaffolds, polymer monomers. |

| Fluorinated Heterocycles | Condensation with bifunctional reagents (e.g., diketones, amino alcohols). | Agrochemicals, pharmaceuticals. nih.govresearchgate.net |

| Fluorinated Biaryls | Conversion of phenol to triflate, followed by Suzuki coupling. | Liquid crystals, organic electronics. |

| Fluorinated Arylamines | Buchwald-Hartwig amination of the corresponding aryl triflate. | Pharmaceutical intermediates. |

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 4-(Difluoromethyl)-2-fluorophenol, a suite of NMR experiments, including multi-dimensional and fluorine-specific techniques, is employed for a comprehensive analysis.

Two-dimensional (2D) NMR experiments provide correlational data that helps piece together the molecular structure by showing how different atoms are connected or related.

COSY (Correlation Spectroscopy): This proton-proton correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). chemicalbook.com For this compound, COSY would reveal correlations between the adjacent aromatic protons, helping to assign their positions on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (¹J coupling). chemicalbook.com It is a highly sensitive method for assigning carbon signals by linking them to their known proton counterparts. For the target molecule, HSQC would definitively link each aromatic proton to its corresponding carbon atom and the proton of the difluoromethyl group to its carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies atoms that are close to each other in space, regardless of whether they are connected through bonds. This provides critical information about the molecule's three-dimensional conformation. In the case of this compound, NOESY could show spatial proximity between the proton of the difluoromethyl group and the aromatic proton at the C3 or C5 position, depending on the rotational conformation.

| Experiment | Correlated Nuclei | Expected Key Correlations | Information Gained |

|---|---|---|---|

| COSY | ¹H-¹H | H3 ↔ H5, H5 ↔ H6 | Connectivity of aromatic protons. |

| HSQC | ¹H-¹³C (Direct) | H3 ↔ C3, H5 ↔ C5, H6 ↔ C6, CHF₂ ↔ C HF₂ | Direct proton-carbon attachments. |

| HMBC | ¹H-¹³C (Long-Range) | H -CHF₂ ↔ C4, C3, C5 H3 ↔ C1, C2, C4, C5 H5 ↔ C1, C3, C4 H6 ↔ C1, C2, C4 | Connectivity across multiple bonds, assignment of quaternary carbons (C1, C2, C4). |

| NOESY | ¹H-¹H (Through Space) | H -CHF₂ ↔ H3, H5 OH ↔ H3 | Spatial proximity and conformational details. |

Given the presence of three fluorine atoms in this compound, ¹⁹F NMR spectroscopy is a particularly powerful and informative technique. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR detection. wikipedia.org Its chemical shifts are spread over a much wider range than proton NMR, making it very sensitive to the local electronic environment. wikipedia.orgnih.gov

The ¹⁹F NMR spectrum of this compound is expected to show two distinct signals: one for the fluorine atom on the aromatic ring (Ar-F) and another for the two equivalent fluorine atoms of the difluoromethyl group (-CHF₂).

Coupling Constants (J): Spin-spin coupling between the fluorine nuclei and nearby protons provides valuable structural information. The difluoromethyl signal would appear as a doublet due to coupling with the geminal proton (²J(H,F)), which is typically large (around 50 Hz). wikipedia.org The proton signal for the -CHF₂ group would conversely appear as a triplet due to coupling with the two equivalent fluorine atoms (²J(H,F)). Long-range couplings between the fluorine atoms and the aromatic protons would also be observable, further confirming assignments.

| Fluorine Environment | Predicted Chemical Shift Range (ppm) | Expected Multiplicity | Key Coupling Interactions |

|---|---|---|---|

| Ar-F (at C2) | -130 to -150 | Multiplet | Coupling to H3 (³J(F,H)), H6 (⁴J(F,H)), and potentially the CHF₂ group (⁵J(F,F)). |

| CHF₂ | -90 to -120 | Doublet | Coupling to the geminal proton (²J(F,H)). |

While solution-state NMR provides data on molecules in a dynamic, solvated state, solid-state NMR (ssNMR) offers insights into the structure, conformation, and packing of molecules in the solid phase. This is particularly relevant for understanding polymorphism, crystallinity, and intermolecular interactions in materials like active pharmaceutical ingredients. nih.gov For this compound, ¹⁹F ssNMR would be especially sensitive due to the high receptivity of the fluorine nucleus. nih.gov The technique could be used to distinguish between different crystalline forms (polymorphs) of the compound, as subtle changes in molecular packing and conformation would lead to distinct differences in the ¹⁹F chemical shifts and spectral line shapes.

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) can measure the mass of a molecule with very high accuracy (typically to within 5 parts per million). This precision allows for the determination of a compound's unique elemental formula, distinguishing it from other compounds that might have the same nominal mass. For this compound (C₇H₅F₃O), HRMS is used to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated value.

| Element | Count | Exact Atomic Mass | Total Mass |

|---|---|---|---|

| Carbon (¹²C) | 7 | 12.000000 | 84.000000 |

| Hydrogen (¹H) | 5 | 1.007825 | 5.039125 |

| Fluorine (¹⁹F) | 3 | 18.998403 | 56.995209 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Calculated Exact Mass [M] | 162.029249 | ||

| Calculated Mass for [M+H]⁺ | 163.037074 | ||

| Calculated Mass for [M-H]⁻ | 161.021424 |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). wikipedia.orgnationalmaglab.org The resulting fragment ions (product ions) are then analyzed. This process provides a fragmentation "fingerprint" that is highly characteristic of the molecule's structure.

For this compound, the molecular ion ([M]⁺˙) or protonated molecule ([M+H]⁺) would be selected as the precursor ion. The analysis of its fragmentation products would help confirm the connectivity of the functional groups. Plausible fragmentation pathways for phenols often involve the loss of small neutral molecules or radicals.

Loss of CO: A common fragmentation pathway for phenols involves the loss of a carbon monoxide molecule (28 Da) after rearrangement.

Loss of CHF₂ radical: Cleavage of the C-C bond between the aromatic ring and the difluoromethyl group could lead to the loss of a difluoromethyl radical (•CHF₂), resulting in a fragment ion corresponding to a fluorophenol cation.

Loss of HF: The elimination of a hydrogen fluoride (B91410) molecule (20 Da) is also a possible pathway for fluorinated compounds.

By analyzing the masses of these product ions, the structural arrangement of the original molecule can be confidently pieced together, complementing the data obtained from NMR spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for assessing the purity of this compound and identifying any volatile organic impurities. The method combines the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry. thermofisher.comnih.gov

In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column, such as a low-polarity silarylene phase comparable to 5% diphenyl/95% dimethyl polysiloxane. thermofisher.com The separated components then enter the mass spectrometer, which provides detailed mass spectra that can be used to identify the parent compound and any impurities by comparing their fragmentation patterns to spectral libraries. For phenolic compounds, derivatization, such as with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), may be employed to increase volatility and improve peak shape. nih.gov

Potential volatile impurities in this compound could include residual starting materials, solvents, or by-products from its synthesis. GC-MS can detect these at trace levels, ensuring the final product meets stringent purity requirements. researchgate.net

Table 1: Illustrative GC-MS Parameters for Phenol (B47542) Analysis

| Parameter | Typical Value |

|---|---|

| Column | 5% Phenyl Polysiloxane (e.g., TG-5SilMS), 30 m x 0.25 mm I.D., 0.25 µm |

| Injector Temp. | 275 °C |

| Injection Mode | Splitless (1 min) |

| Carrier Gas | Helium, 1.5 mL/min (constant flow) |

| Oven Program | 60 °C (hold 5 min), ramp at 8 °C/min to 300 °C (hold 10 min) |

| Transfer Line Temp. | 300 °C |

| MS Detector | Ion Trap or Quadrupole |

| Ionization Mode | Electron Ionization (EI) |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Interactions

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides invaluable information about the functional groups and molecular structure of this compound. These techniques are complementary, with FT-IR being particularly sensitive to polar functional groups and Raman excelling in the analysis of non-polar and symmetric bonds. mdpi.comsemanticscholar.org

The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the 3200-3600 cm⁻¹ region would correspond to the O-H stretching of the phenolic group. The C-F stretching vibrations of the difluoromethyl group and the aromatic C-F bond would likely appear in the 1000-1350 cm⁻¹ region. Aromatic C-H stretching and C=C ring stretching vibrations would be observed around 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively. nih.govnih.gov

The Raman spectrum would provide complementary data, with strong signals often observed for the aromatic ring vibrations. semanticscholar.org Analysis of both spectra allows for a confident identification of the compound's key functional groups and can provide insights into intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group. mdpi.comtandfonline.com

Table 2: Predicted Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| O-H Stretch | 3200 - 3600 | FT-IR (strong, broad) |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| CHF₂ Stretch | 2900 - 3000 | FT-IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman (strong) |

| C-O Stretch | 1200 - 1260 | FT-IR (strong) |

| C-F Stretch (Aromatic) | 1100 - 1250 | FT-IR (strong) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. excillum.comyoutube.com This technique can provide unambiguous information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice of this compound. wikipedia.org

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic structure can be elucidated. azolifesciences.comcreativebiomart.net While obtaining a suitable crystal can be a significant challenge, the resulting structural data is unparalleled in its detail and accuracy. wikipedia.org For a molecule like this compound, X-ray crystallography would confirm the planar structure of the benzene (B151609) ring, the geometry of the difluoromethyl group, and reveal how the molecules pack in the crystal, including details of hydrogen bonding networks formed by the phenolic hydroxyl groups. youtube.com

Chromatographic Methods for Isolation, Purity Assessment, and Reaction Monitoring

A variety of chromatographic techniques are essential for the analysis of this compound, serving purposes from preparative isolation to real-time reaction monitoring and final purity confirmation.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC is the most common mode for such aromatic compounds. sci-hub.se

A typical method would employ a C18 stationary phase, which separates compounds based on their hydrophobicity. tandfonline.com The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., trifluoroacetic acid) to ensure good peak shape for the phenolic analyte. nih.gov Fluorinated stationary phases, such as pentafluorophenyl (PFP) phases, can also offer alternative selectivity for halogenated aromatic compounds. chromatographyonline.comresearchgate.net Detection is commonly achieved using a UV detector, set at a wavelength where the aromatic ring exhibits strong absorbance.

Table 3: Representative HPLC Conditions

| Parameter | Typical Setting |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Column Temp. | Ambient or controlled (e.g., 30 °C) |

| Detection | UV at ~275 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is an ideal method for analyzing volatile and thermally stable compounds. chula.ac.th For this compound, GC can be used for rapid purity checks and to monitor the progress of its synthesis. epa.gov The analysis is typically performed on a capillary column with a non-polar or mid-polarity stationary phase. matec-conferences.orgsigmaaldrich.com

A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its robustness and wide linear range. The operating conditions, such as the oven temperature program and carrier gas flow rate, are optimized to achieve good separation between the main compound and any impurities. sigmaaldrich.com While some phenols can exhibit peak tailing, modern deactivated columns often provide excellent chromatographic performance without the need for derivatization. thermofisher.com

Supercritical Fluid Chromatography (SFC) is an alternative separation technique that combines some of the best features of both gas and liquid chromatography. wikipedia.org It uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.gov SFC offers advantages such as faster analysis times and reduced use of organic solvents compared to HPLC. chromatographytoday.comlibretexts.org

For a polar compound like this compound, a modifier such as methanol would be added to the CO₂ mobile phase to increase its elution strength. vt.edu SFC is often performed in normal-phase mode and can provide unique selectivity, making it a powerful tool for separating isomers or closely related impurities that may be difficult to resolve by HPLC or GC. nih.govchromatographytoday.com

Theoretical and Computational Studies of 4 Difluoromethyl 2 Fluorophenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools used to predict the properties of molecules from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and other characteristics of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For 4-(Difluoromethyl)-2-fluorophenol, a DFT calculation would typically be performed to determine its most stable three-dimensional shape (molecular geometry). This involves optimizing bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.

Standard DFT calculations, often using functionals like B3LYP with a basis set such as 6-311+G(d,p), could provide insights into the molecule's electronic properties, such as the distribution of electron density, molecular orbital shapes, and energies (e.g., HOMO and LUMO). researchgate.netkarazin.uasemanticscholar.org However, specific optimized coordinates and electronic property values for this compound are not present in the available literature.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are routinely used to predict various spectroscopic parameters, which can aid in the identification and characterization of compounds.

NMR: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants can be calculated. These predictions are valuable for interpreting experimental NMR spectra. While general methodologies for predicting NMR spectra using computational tools exist, specific predicted values for this compound are not documented. arxiv.orgnih.gov

IR: Infrared (IR) spectroscopy simulations can predict the vibrational frequencies and intensities of a molecule. These correspond to the stretching, bending, and torsional motions of the atoms. A calculated IR spectrum for this compound would show characteristic peaks for O-H, C-F, C-H, and aromatic C-C bond vibrations.

UV-Vis: Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). arxiv.orgnih.gov This calculation would yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing information about the electronic transitions within the molecule.

Without dedicated computational studies, data tables containing these predicted spectroscopic parameters for this compound cannot be compiled.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for exploring the potential reaction pathways of a molecule, providing insights that can be difficult to obtain through experiments alone. rsc.org

Transition State Characterization and Activation Energy Calculations

To understand how this compound might react (e.g., in deprotonation, oxidation, or substitution reactions), computational chemists would identify the transition state structures for each potential step. A transition state is the highest energy point along a reaction coordinate. By calculating the energy of the reactants and the transition state, the activation energy (energy barrier) for the reaction can be determined. researchgate.net This value is crucial for predicting the rate of a reaction. No studies detailing the transition states or activation energies for reactions involving this compound are currently available.

Reaction Coordinate Analysis

A reaction coordinate analysis, often performed using methods like Intrinsic Reaction Coordinate (IRC) calculations, maps the entire energy profile of a reaction from reactants to products, passing through the transition state. This analysis confirms that a calculated transition state correctly connects the desired reactants and products and provides a detailed view of the geometric changes that occur as the reaction progresses. Such analyses for this compound have not been reported in the literature.

Conformational Analysis and Intermolecular Interactions

The conformational landscape and intermolecular interactions of this compound are governed by a subtle interplay of non-covalent forces. The presence of a hydroxyl group, a fluorine atom, and a difluoromethyl group on the phenyl ring gives rise to a variety of potential interactions that dictate the molecule's structure, aggregation, and ultimately its macroscopic properties.

Hydrogen bonding is a predominant force in determining the structure of phenolic compounds. In this compound, both intramolecular and intermolecular hydrogen bonds are conceivable.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond could potentially form between the hydroxyl group (-OH) and the adjacent fluorine atom on the aromatic ring. However, studies on 2-halophenols suggest that the existence and strength of such bonds are highly dependent on the halogen. For 2-fluorophenol, the evidence for a strong intramolecular hydrogen bond is weak. rsc.org Theoretical and spectroscopic investigations indicate that while there might be a weak interaction, it is not as significant as in other 2-halophenols. rsc.org This is attributed to the high electronegativity of fluorine, which can lead to repulsive forces. In the case of this compound, the electronic effects of the para-difluoromethyl group would likely modulate the acidity of the phenol (B47542) and the nature of the potential intramolecular hydrogen bond.

Intermolecular Hydrogen Bonding: Given the likely weak nature of the intramolecular hydrogen bond, intermolecular hydrogen bonding is expected to be a dominant feature in the condensed phase. The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of chains or more complex networks. In related halogenated phenols, O–H···O hydrogen bonds are a characteristic and strong interaction that often dictates the crystal packing. d-nb.infonih.gov For instance, in various chlorophenols and dihalogenated phenols, these hydrogen bonds are the primary synthons driving the crystal engineering of the solid state. nih.govwhiterose.ac.uk It is therefore highly probable that this compound molecules will self-assemble through strong intermolecular O–H···O hydrogen bonds.

Beyond classical hydrogen bonding, other non-covalent interactions play a crucial role in the molecular assembly of this compound.

Halogen Bonding: Halogen bonding is a directional, non-covalent interaction between a halogen atom with a region of positive electrostatic potential (the σ-hole) and a Lewis base. ijres.org While fluorine is the most electronegative element, it can participate in halogen bonding under certain circumstances, although it is generally a weaker halogen bond donor compared to chlorine, bromine, or iodine. bohrium.com In this compound, the fluorine atom on the ring could potentially act as a halogen bond donor, interacting with the oxygen atom of a neighboring molecule. The strength of this interaction would be influenced by the electron-withdrawing nature of the difluoromethyl group. It is also important to consider that the fluorine atoms of the difluoromethyl group could participate in halogen bonding.

Other Non-Covalent Interactions:

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the presence of electronegative fluorine and oxygen atoms. Dipole-dipole interactions will therefore contribute to the cohesive energy of the system.

A summary of potential intermolecular interactions is presented in the table below.

| Interaction Type | Donor | Acceptor |

| Intermolecular Hydrogen Bond | Phenolic -OH | Phenolic Oxygen |

| Halogen Bond | Ring C-F | Phenolic Oxygen |

| Halogen Bond | CHF2 | Phenolic Oxygen |

| Weak Hydrogen Bond | C-H (CHF2) | Phenolic Oxygen, Ring Fluorine |

| π-π Stacking | Aromatic Ring | Aromatic Ring |

The conformation of this compound is expected to be influenced by the surrounding solvent environment. In polar, protic solvents such as water, the solvent molecules can compete with intramolecular interactions by forming strong hydrogen bonds with the hydroxyl group. This would further disfavor any weak intramolecular hydrogen bond and promote an "outward" pointing conformation of the hydroxyl proton.

In nonpolar solvents, intramolecular interactions might be more favored, although as previously discussed, the intramolecular O-H···F bond is likely to be weak. The solvent can also influence the aggregation state of the molecule, with polar solvents potentially disrupting intermolecular hydrogen bonding networks that would be more prevalent in nonpolar environments or the solid state. The conformational preference of related difluoroacetamide oligomers has been shown to be influenced by the solvent. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Aggregation Studies

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior and aggregation of molecules. For this compound, MD simulations could provide valuable insights into several aspects:

Conformational Dynamics: MD simulations can be used to explore the rotational dynamics of the hydroxyl and difluoromethyl groups, providing information on the relative populations of different conformers and the energy barriers between them. This would allow for a more detailed understanding of the conformational landscape than static quantum chemical calculations alone.

Hydrogen Bond Dynamics: The formation and breaking of intermolecular hydrogen bonds are dynamic processes. MD simulations can quantify the average lifetime of hydrogen bonds, providing a measure of their strength and importance in the liquid state. Simulations of related molecules like 4-fluorophenol (B42351) in water have been used to study hydration dynamics and the influence on IR spectroscopy. bohrium.comuzh.ch

Aggregation and Self-Assembly: By simulating a system with multiple this compound molecules, it is possible to observe their self-assembly into clusters and aggregates. These simulations can reveal the preferred modes of interaction and the structure of the resulting aggregates, which is crucial for understanding crystallization and the properties of the material in the condensed phase.

Solvent Effects: MD simulations explicitly including solvent molecules can provide a detailed picture of the solvation shell around this compound. This allows for the study of how the solvent influences the molecule's conformation and its interactions with other solute molecules.

Development of Predictive Models for Chemical Properties and Reactivity

Predictive models, often based on quantum chemical calculations and quantitative structure-property relationship (QSPR) methods, can be developed to estimate various chemical properties and the reactivity of this compound.

Quantum Chemical Calculations: Density Functional Theory (DFT) and other ab initio methods can be used to calculate a range of molecular properties, including:

Optimized Geometry: Determining the lowest energy conformation of the molecule.

Vibrational Frequencies: Predicting the infrared and Raman spectra, which can be used for experimental identification.

Electronic Properties: Calculating the dipole moment, polarizability, and molecular orbital energies (HOMO and LUMO), which are important for understanding reactivity.

Acidity (pKa): Predicting the acidity of the phenolic proton, which is a key chemical property.

QSPR Models: By establishing a correlation between calculated molecular descriptors and experimentally determined properties for a series of related compounds, QSPR models can be developed to predict the properties of this compound. These properties could include boiling point, solubility, and lipophilicity (logP).

Reactivity Models: The reactivity of the molecule can be predicted by analyzing the calculated electronic structure. For example, the distribution of electrostatic potential on the molecular surface can indicate sites susceptible to nucleophilic or electrophilic attack. Fukui functions can be calculated to predict the regioselectivity of chemical reactions.

The table below summarizes some key properties that can be predicted using theoretical and computational models.

| Property | Computational Method | Relevance |

| Molecular Geometry | DFT, ab initio | Fundamental for understanding all other properties |

| Vibrational Spectra | DFT | Aid in experimental characterization |

| Dipole Moment | DFT, ab initio | Understanding intermolecular forces |

| HOMO/LUMO Energies | DFT, ab initio | Predicting chemical reactivity |

| pKa | DFT with solvation model | Understanding acidity and behavior in solution |

| Boiling Point, Solubility | QSPR | Predicting physical properties |

Applications of 4 Difluoromethyl 2 Fluorophenol As a Synthetic Intermediate and in Materials Science

Precursor in the Synthesis of Complex Organic Molecules

The phenolic hydroxyl group and the reactive sites on the aromatic ring of 4-(difluoromethyl)-2-fluorophenol make it an attractive starting material for multi-step syntheses. The presence of the difluoromethyl group can significantly influence the electronic properties and biological activity of the final products.

Building Block for Natural Product Synthesis

While direct incorporation of this compound into natural products is not yet widely documented, its potential as a precursor is significant. The difluoromethyl group is recognized as a lipophilic bioisostere of a hydroxyl or thiol group, capable of forming hydrogen bonds. nih.govmdpi.com This allows medicinal chemists to replace these functional groups in natural products with a difluoromethyl group to enhance metabolic stability and modify biological activity. mdpi.com The synthesis of complex fluorinated polyketides, for example, demonstrates the feasibility of incorporating fluorinated building blocks into natural product-like scaffolds. nih.gov

The phenolic moiety of this compound can be used as a handle for various chemical transformations. For instance, it can undergo O-alkylation or O-arylation to form more complex ethers. The aromatic ring itself is activated towards electrophilic substitution, although the strong electron-withdrawing nature of the difluoromethyl and fluoro substituents will direct incoming electrophiles to specific positions. openstax.orgwikipedia.org This controlled reactivity is crucial for the regioselective synthesis of complex molecules.

Hypothetical Synthetic Route to a Modified Natural Product Analogue:

| Step | Reactant | Reagent/Conditions | Product | Purpose |

| 1 | This compound | NaH, then R-X (e.g., a complex alkyl halide from a natural product precursor) | O-alkylated 4-(difluoromethyl)-2-fluorobenzene derivative | Introduction of the fluorinated phenolic moiety into a larger scaffold. |

| 2 | Product from Step 1 | Further synthetic steps (e.g., cross-coupling, cyclization) | Complex fluorinated natural product analogue | Exploration of structure-activity relationships by introducing the CF2H group. |

Intermediate in the Synthesis of Advanced Organic Scaffolds

The unique electronic properties of this compound make it a valuable intermediate for constructing advanced organic scaffolds, particularly those with applications in medicinal chemistry and materials science. The difluoromethyl group is a strong electron-withdrawing group, which can influence the acidity of the phenol (B47542) and the reactivity of the aromatic ring. mdpi.com

This compound can serve as a precursor for various heterocyclic and polycyclic aromatic systems. For example, the phenolic hydroxyl group can be converted to a triflate, which can then participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The fluorine and difluoromethyl groups can also direct ortho-lithiation reactions, providing a route to specifically substituted aromatic rings.

Recent advances have demonstrated the utility of difluoromethylated building blocks in constructing complex molecules. For instance, α,α-difluoromethyl ketone derivatives, which could potentially be synthesized from precursors like this compound, are versatile intermediates for creating fluorinated pharmaceuticals and functional molecules. mdpi.com

Integration into Novel Functional Materials